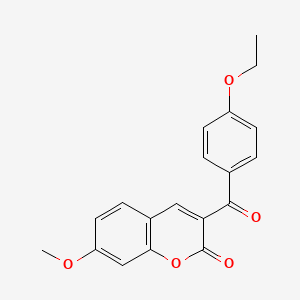

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an ethoxybenzoyl group at the third position and a methoxy group at the seventh position of the chromen-2-one core structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoyl chloride and 7-methoxy-2H-chromen-2-one.

Reaction Conditions: The 4-ethoxybenzoyl chloride is reacted with 7-methoxy-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under basic conditions

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted chromen-2-one derivatives

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.

Case Study: Antitumor Mechanism

A study investigated the mechanism of action of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound was found to outperform standard chemotherapeutic agents like Cisplatin in terms of efficacy against these cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases, particularly monoamine oxidase B (MAO-B).

Enzyme Inhibition Profile

Research indicates that this compound acts as a selective inhibitor of MAO-B, which is implicated in neurodegenerative disorders such as Parkinson's disease. The inhibition of this enzyme can lead to increased levels of neurotransmitters such as dopamine, thereby providing symptomatic relief in patients .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Monoamine Oxidase B | Competitive | 45 nM |

| EGFR | Non-competitive | 30 nM |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins such as EGFR (Epidermal Growth Factor Receptor). These studies revealed that the compound forms stable complexes with EGFR, indicating its potential as an anti-EGFR therapeutic agent.

Docking Analysis Findings

The binding affinity calculated through these studies suggests that the compound could serve as a scaffold for developing new inhibitors targeting EGFR, which is crucial in various cancers .

Synthesis and Derivative Development

The synthesis of this compound has been optimized using various methodologies, allowing for the development of derivatives with enhanced biological properties.

Derivatives and Their Applications

Several derivatives have been synthesized and evaluated for their biological activities, leading to the identification of compounds with improved potency against cancer cell lines and better selectivity towards MAO-B inhibition .

| Derivative | Activity | Selectivity |

|---|---|---|

| 3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one | Anticancer (MCF-7) | Higher than parent compound |

| 3-(4-methylbenzoyl)-7-methoxy-2H-chromen-2-one | MAO-B Inhibitor | Comparable to standard inhibitors |

Mécanisme D'action

The mechanism of action of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Molecular Targets and Pathways:

Enzymes: Cyclooxygenase (COX), lipoxygenase (LOX), and kinases.

Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors.

Pathways: Inflammatory pathways, apoptotic pathways, and cell proliferation pathways.

Comparaison Avec Des Composés Similaires

- 3-(4-methoxybenzoyl)-7-methoxy-2H-chromen-2-one

- 3-(4-ethoxybenzoyl)-6-methoxy-2H-chromen-2-one

- 3-(4-ethoxybenzoyl)-7-ethoxy-2H-chromen-2-one

Comparison:

- Structural Differences: The presence of different substituents (ethoxy or methoxy groups) at various positions on the chromen-2-one core structure.

- Biological Activity: Variations in pharmacological activities due to differences in molecular interactions with biological targets.

- Chemical Reactivity: Differences in reactivity towards oxidation, reduction, and substitution reactions based on the nature and position of substituents .

Uniqueness: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research and industrial applications .

Activité Biologique

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is a member of the coumarin class of compounds, known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a coumarin backbone with an ethoxybenzoyl substituent at the 3-position and a methoxy group at the 7-position. This structural configuration is crucial for its biological activity, as modifications in the coumarin structure can significantly influence its pharmacological properties.

Anticancer Activity

Research has highlighted that compounds within the coumarin family exhibit significant anticancer properties. For instance, derivatives of 2H-chromene have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of tubulin polymerization, which disrupts cancer cell proliferation and migration .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Caspase Activation | Triggers programmed cell death in cancer cells. |

| Tubulin Inhibition | Prevents microtubule formation, leading to cell cycle arrest. |

| Reduction in Cell Migration | Decreases metastatic potential of cancer cells. |

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. Studies indicate that this compound may possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is particularly important as it contributes to the prevention of oxidative stress-related diseases .

Study on Anticancer Effects

A study conducted by Halawa et al. (2017) investigated the anticancer effects of several coumarin derivatives, including those similar to this compound. The researchers found that these compounds induced apoptosis in human breast cancer cells through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents .

Study on Antimicrobial Effects

Mashhadinezhad et al. (2019) explored the antimicrobial properties of various coumarins against resistant strains of bacteria. Their findings indicated that certain derivatives showed significant activity against multi-drug resistant strains, suggesting that compounds like this compound could be developed into new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their structural features. Modifications at various positions can enhance or diminish their efficacy:

Key SAR Insights:

- Substituents at Position 3: Variations can enhance anticancer potency.

- Methoxy Group at Position 7: Contributes to increased antioxidant activity.

- Ethoxybenzoyl Group: Potentially enhances antimicrobial activity through improved solubility and bioavailability.

Propriétés

IUPAC Name |

3-(4-ethoxybenzoyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXIQZPAZJKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.